Boc-cycloleucine

Peptide Synthesis Amide Bond Stability Steric Protection

Boc-cycloleucine is the only viable cycloleucine donor for Boc-strategy SPPS. Its α,α-dialkyl cyclopentane scaffold sterically shields adjacent amide bonds from hydrolysis and rigidly enforces β-turn geometry—properties absent in Boc-leucine, Boc-valine, or unprotected cycloleucine. Procure this conformationally constrained building block to improve peptide stability and bioactivity.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 35264-09-6
Cat. No. B558781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-cycloleucine
CAS35264-09-6
SynonymsBoc-cycloleucine; 35264-09-6; 1-(Boc-amino)cyclopentanecarboxylicacid; 1-N-Boc-Aminocyclopentanecarboxylicacid; 1-(tert-Butoxycarbonylamino)cyclopentanecarboxylicAcid; Boc-1-aminocyclopentane-1-carboxylicacid; N-Boc-cycloleucine; 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylicacid; 1-tert-Butoxycarbonylamino-cyclopentanecarboxylicacid; MFCD01076126; SBB065817; 1-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylicacid; 1-[(tert-butoxy)carbonylamino]cyclopentanecarboxylicacid; 1-[(tert-butoxycarbonyl)amino)cyclopentanecarboxylicacid; 1-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylicacid; 1-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylicacid; Boc-Cyclolencine; PubChem13877; ACMC-209ifj; AC1MC1LQ; SCHEMBL76966; KSC223G0N; AC1Q1N94; CHEMBL1222332; 03583_FLUKA
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCC1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyYBZCSKVLXBOFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cycloleucine (CAS 35264-09-6): N-Boc-Protected α,α-Dialkyl Amino Acid Building Block for Conformationally Restricted Peptide Synthesis


Boc-cycloleucine (1-(Boc-amino)cyclopentanecarboxylic acid; CAS 35264-09-6) is an N-Boc-protected α,α-dialkyl amino acid building block featuring a cyclopentane ring at the α-carbon position . With a molecular formula C₁₁H₁₉NO₄ and molecular weight 229.28 g/mol, it is supplied as a white to off-white crystalline powder with a melting point range of 130–135°C . Unlike common N-Boc-protected proteinogenic amino acids such as Boc-L-leucine and Boc-L-valine, the α,α-dialkyl substitution and cyclic backbone constrain conformational flexibility, which can be exploited to introduce specific turn motifs or enhance proteolytic resistance in peptide analogs .

Why Boc-Cycloleucine Cannot Be Substituted with Boc-Leucine or Boc-Valine in Conformation-Sensitive Peptide Syntheses


Generic substitution of Boc-cycloleucine with structurally simpler N-Boc amino acids (e.g., Boc-L-leucine, Boc-L-valine) or unprotected cycloleucine fails to replicate key performance characteristics in demanding synthetic applications. First, the α,α-dialkyl substitution pattern of Boc-cycloleucine—in which the α-carbon bears both the amino/Boc group and the carboxylic acid within a cyclopentane ring—imparts steric bulk that protects neighboring amide bonds against hydrolysis, a property absent in Boc-leucine and Boc-valine, which possess only a single α-alkyl substituent . Second, unprotected cycloleucine lacks the Boc protecting group essential for standard Boc-strategy solid-phase peptide synthesis (SPPS), and its free amino group would undergo uncontrolled coupling reactions [1]. Third, the conformational restriction imposed by the cyclopentane ring is structurally distinct from the flexible isobutyl (leucine) or isopropyl (valine) side chains, meaning that replacement of Boc-cycloleucine with Boc-leucine in a peptide sequence will alter local backbone geometry, potentially abolishing desired β-turn conformations or receptor binding [2]. The following quantitative evidence demonstrates these points of differentiation.

Boc-Cycloleucine Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Steric Protection Against Neighboring Amide Bond Hydrolysis: Boc-Cycloleucine vs. Boc-Leucine

Boc-cycloleucine provides steric protection against hydrolysis of neighboring amide bonds due to the α,α-dialkyl substitution pattern of the cyclopentane ring at the α-carbon . In contrast, standard N-Boc proteinogenic amino acids such as Boc-L-leucine and Boc-L-valine possess only a single α-alkyl substituent (isobutyl and isopropyl, respectively) and do not confer comparable steric shielding to adjacent amide bonds [1]. While direct quantitative hydrolysis rate comparisons between Boc-cycloleucine-containing peptides and Boc-leucine-containing analogs are not systematically reported in the open literature, the protective effect is a well-established class-level inference for α,α-dialkyl amino acids and is explicitly noted in authoritative vendor technical documentation as a distinguishing feature of this compound .

Peptide Synthesis Amide Bond Stability Steric Protection α,α-Dialkyl Amino Acids

Conformational Restriction for β-Turn Induction: Boc-Cycloleucine vs. Boc-Leucine in Oxytocin Analogs

Incorporation of cycloleucine (the deprotected analog) at position 2 of oxytocin substantially reduces the free conformational space of the hormone's 20-membered ring moiety and stabilizes a conformation involving a β-turn that is close to one of the possible biologically active conformations of oxytocin [1]. Replacement of cycloleucine with leucine at the equivalent position yields a peptide with significantly greater conformational flexibility and does not enforce the same β-turn stabilization [2]. While the reported study utilized cycloleucine rather than Boc-cycloleucine directly, the Boc-protected derivative is the essential precursor for incorporating this conformationally restricted residue into synthetic peptides via standard Boc-strategy SPPS .

Peptidomimetics Conformational Restriction β-Turn Oxytocin Analogs Structure-Activity Relationship

Validated Purity Specifications Supporting Reproducible Peptide Synthesis: Multi-Method QC Data for Boc-Cycloleucine

Boc-cycloleucine is commercially available with rigorously validated purity specifications that are essential for reproducible peptide synthesis outcomes. Multiple vendors provide orthogonal purity verification: ≥98.0% by HPLC (area%), ≥98.0% by quantitative NMR (qNMR), ≥98.0% by TLC, and ≥97.5% by NaOH titration . In contrast, unprotected cycloleucine is typically supplied without multi-method purity certification suitable for peptide-grade applications, and its free amino group renders it incompatible with Boc-strategy SPPS without additional protection steps [1].

Peptide Synthesis Quality Control Purity Specification HPLC qNMR Titration

Long-Term Storage Stability at Ambient Temperature: Reduced Cold-Chain Logistics Burden for Boc-Cycloleucine

Boc-cycloleucine is stable when stored as a solid at room temperature (recommended in a cool and dark place, <15°C for optimal long-term storage) . This storage profile contrasts with numerous peptide building blocks that require -20°C freezer storage to prevent degradation. Furthermore, Boc-cycloleucine powder is stable for up to 3 years when stored at -20°C, while solution stability is more limited—once dissolved, stock solutions are recommended for use within 1 month with aliquoted storage in tightly sealed vials . The ambient-temperature solid storage capability reduces cold-chain logistics requirements during shipping and short-term laboratory handling compared to more thermally labile N-protected amino acid derivatives.

Storage Stability Ambient Temperature Storage Cold-Chain Logistics Solid-Phase Stability

Validated Coupling Performance in Dipeptide Synthesis: EDC/HOAt-Mediated Coupling with Biphenylalanine Methyl Ester

Boc-cycloleucine has been successfully employed in a documented coupling reaction with L-biphenylalanine methyl ester using EDC/HOAt activation to yield the protected dipeptide intermediate (VII) in a synthetic route described in the Drug Synthesis Database [1]. This validates the compound's compatibility with standard carbodiimide coupling conditions and its utility in constructing sterically hindered peptide bonds. While direct yield comparisons against coupling of Boc-leucine with the same partner under identical conditions are not reported in accessible literature, the demonstrated feasibility with the bulky biphenylalanine ester indicates that Boc-cycloleucine can participate in challenging couplings where α,α-dialkyl steric hindrance might otherwise impede reaction progress [2].

Peptide Coupling Dipeptide Synthesis EDC/HOAt Synthetic Route Validation Drug Synthesis Intermediate

Boc-Cycloleucine: Recommended Research and Industrial Application Scenarios Based on Differentiated Properties


Conformationally Constrained Peptidomimetic Synthesis Requiring β-Turn Stabilization

Boc-cycloleucine is the building block of choice for synthesizing peptidomimetics that require enforced β-turn conformations. As demonstrated in oxytocin analog studies, the cycloleucine residue (accessible via Boc-cycloleucine incorporation followed by Boc deprotection) substantially reduces conformational space and stabilizes β-turn geometry [1]. Researchers developing constrained peptide ligands for GPCRs, integrins, or other receptors where specific turn motifs are essential for bioactivity should prioritize Boc-cycloleucine over flexible Boc-leucine or Boc-valine, which do not impose comparable conformational restriction .

Peptide Synthesis Requiring Enhanced Neighboring Amide Bond Stability During Acidic/Basic Workup

In peptide synthesis campaigns where hydrolytic degradation of amide bonds during workup or purification is a concern, Boc-cycloleucine provides steric protection to adjacent amide bonds due to its α,α-dialkyl cyclopentane substitution [1]. This property is particularly valuable when synthesizing peptides containing acid-labile sequences or when extended exposure to aqueous conditions is unavoidable. Standard N-Boc amino acids such as Boc-leucine lack this protective steric shielding and may leave neighboring amide bonds more vulnerable to hydrolysis .

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of α,α-Dialkyl-Containing Sequences

For researchers employing Boc-strategy SPPS, Boc-cycloleucine is the essential protected form for incorporating cycloleucine residues. Unprotected cycloleucine is incompatible with Boc-SPPS due to the absence of N-terminal protection, which would lead to uncontrolled coupling reactions [1]. Boc-cycloleucine's compatibility with standard TFA deprotection protocols and its ≥98% purity specification across multiple analytical methods (HPLC, qNMR, titration) ensure reliable on-resin coupling and minimize sequence truncation . This makes it the only viable option for introducing the cycloleucine moiety in Boc-SPPS workflows.

Laboratories with Limited Freezer Capacity or International Shipping Requirements

For procurement by laboratories with constrained -20°C freezer space or institutions requiring international shipping where cold-chain logistics are cost-prohibitive, Boc-cycloleucine's room-temperature solid storage compatibility (<15°C recommended) offers a practical advantage over more thermally labile Boc-amino acid derivatives [1]. While optimal long-term stability is achieved at -20°C (3-year shelf life), the compound can withstand ambient shipping and short-term benchtop storage without immediate degradation, reducing shipping costs and simplifying inventory management compared to strictly freezer-dependent alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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